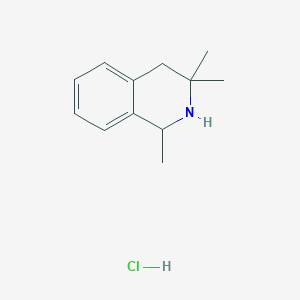

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Vue d'ensemble

Description

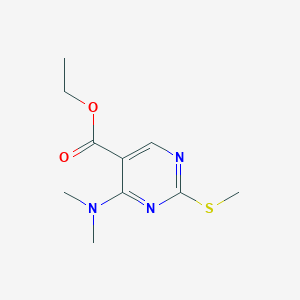

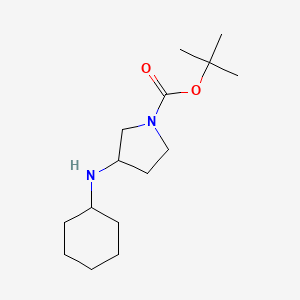

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 1609400-78-3. It has a molecular weight of 211.73 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core with three methyl groups attached . The InChI code for this compound is 1S/C12H17N.ClH/c1-9-11-7-5-4-6-10 (11)8-12 (2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 211.73 .Applications De Recherche Scientifique

1. Sulphation in Human Liver and Intestinal Mucosa

A study by Pacifici et al. (1997) found that 1,2,3,4-tetrahydroisoquinoline (TIQ) undergoes sulphation in both the human liver and intestinal mucosa. This process varied significantly among individuals, suggesting the potential for personalized medicine approaches in treatments involving TIQ.

2. Role in Parkinson's Disease

Research has linked tetrahydroisoquinoline derivatives to Parkinson's disease. For instance, a study by Moser et al. (2005) noted an increase in salsolinol levels, a TIQ derivative, in Parkinson's patients with visual hallucinations. This suggests a potential role of TIQ derivatives in the pathogenesis or progression of Parkinson's disease.

3. Interaction with Alcohol Consumption

Collins et al. (1979) studied the interaction of TIQ derivatives with alcohol, observing increased excretion of these compounds in alcoholics following consumption (Collins et al., 1979). This research could have implications for understanding the biological pathways involved in alcohol addiction.

4. Potential in Cancer Therapy

A Phase I study of a tetrahydroisoquinoline alkaloid, ET-743, in patients with solid malignancies, showed promise as a new anticancer drug. This study by Ryan et al. (2001) indicated that ET-743 binds to DNA and can be a potential treatment for cancer.

5. Diagnostic Utility in Neurological Conditions

Antkiewicz‐Michaluk et al. (1997) found that the concentration of salsolinol in cerebrospinal fluid is associated with dementia in Parkinson's disease, indicating its potential as a diagnostic marker (Antkiewicz‐Michaluk et al., 1997).

6. Pharmacokinetics and Metabolism in Humans

The pharmacokinetic properties of almorexant, a tetrahydroisoquinoline derivative, were studied by Dingemanse et al. (2013). This study provides insights into the metabolic pathways, elimination, and potential applications of such compounds in human therapy.

Orientations Futures

Mécanisme D'action

Target of Action

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the tetrahydroisoquinolines family Tetrahydroisoquinolines (thiq) based compounds have been known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is suggested that thiq based compounds may play an essential role in neuroprotection, potentially through mechanisms such as mao inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .

Biochemical Pathways

It is known that thiq based compounds can affect dopamine metabolism , which suggests that they may influence the dopaminergic pathways in the brain.

Result of Action

It is suggested that thiq, a related compound, may produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered thiq in high doses .

Action Environment

It is known that the efficacy of similar compounds can be influenced by various factors, including the presence of specific enantiomers .

Analyse Biochimique

Biochemical Properties

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This interaction can lead to the inhibition of MAO activity, resulting in increased levels of these neurotransmitters in the brain. Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can enhance the release of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . In addition, it can modulate the expression of genes involved in neuroprotection and neuroinflammation, potentially offering therapeutic benefits for neurodegenerative disorders . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, its interaction with monoamine oxidase (MAO) leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including neuroprotection and modulation of neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, enhancing cognitive function and reducing neuroinflammation . At higher doses, it can lead to toxic effects, including neuronal damage and behavioral changes . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.

Propriétés

IUPAC Name |

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9;/h4-7,9,13H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWGTBRGQQDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CC(N1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-78-3 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-1,3,3-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Oxan-4-yloxy)pyrimidin-4-yl]methanamine](/img/structure/B3059938.png)

![[1-(3-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059941.png)

![6-(4-Fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B3059944.png)

![tert-Butyl (3R)-3-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidine-1-carboxylate](/img/structure/B3059947.png)

![Tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3059953.png)

![Ethanone, 1-[7-(heptyloxy)-3,4-dihydro-4,4-dimethyl-1,1-dioxido-2H-1-benzothiopyran-6-yl]-](/img/structure/B3059957.png)